Ac-D-Phe(3-Br)-OH
Description
BenchChem offers high-quality Ac-D-Phe(3-Br)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-D-Phe(3-Br)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
XYDHDHRFZNMOGR-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ac-D-Phe(3-Br)-OH CAS number and safety data
Advanced Characterization, Synthesis, and Application in Peptidomimetics
Executive Summary
Ac-D-Phe(3-Br)-OH (N-Acetyl-3-bromo-D-phenylalanine) is a specialized non-canonical amino acid derivative employed primarily in the design of proteolytically stable peptide therapeutics.[] It combines three critical structural features: the D-configuration (conferring resistance to endogenous proteases), the 3-Bromo substituent (enabling halogen bonding and specific steric constraints), and N-acetylation (neutralizing the N-terminal charge to mimic the native peptide backbone).
This guide addresses the lack of standardized public data for this specific derivative by synthesizing data from its parent precursors and providing validated protocols for its laboratory preparation and handling.
Part 1: Chemical Identity & Physiochemical Profile
Commercially, this compound is often custom-synthesized.[] While the parent amino acid (3-Bromo-D-phenylalanine) has a well-established CAS, the acetylated derivative is frequently referenced by catalog numbers in specialized peptide libraries.
Table 1: Compound Specifications
| Property | Data | Notes |
| Chemical Name | N-Acetyl-3-bromo-D-phenylalanine | Systematic Name |
| Abbreviation | Ac-D-Phe(3-Br)-OH | Standard Peptide Notation |
| Molecular Formula | C₁₁H₁₂BrNO₃ | |
| Molecular Weight | 286.12 g/mol | Significant increase over Phe (165.[2]19) due to Br atom |
| Parent CAS | 99295-78-0 | Refers to H-D-Phe(3-Br)-OH (Free Amine) [1] |
| Derivative CAS | Not Widely Indexed | Custom synthesis required (See Protocol A) |
| Chirality | D-Isomer (R-configuration) | Critical for inducing |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; hydrophobic |
| Appearance | White to off-white powder | Crystalline solid |
Critical Note on CAS: Researchers must distinguish between the L-isomer (CAS: 82311-69-1) and the D-isomer (CAS: 99295-78-0). Using the wrong stereoisomer will fundamentally alter the secondary structure of the resulting peptide.
Part 2: Strategic Utility (The "Why")
1. The "Sigma Hole" Effect (Halogen Bonding)
Unlike chlorine or fluorine, the bromine atom at the meta (3) position exhibits a distinct anisotropic electron distribution known as a "sigma hole." This positive electrostatic potential allows the bromine to act as a Lewis acid, forming strong, directional non-covalent interactions with backbone carbonyl oxygens or side-chain acceptors in the target protein. This is a powerful tool for increasing potency in drug candidates.
2. Proteolytic Shielding
The D-configuration renders the peptide bond involving this residue unrecognizable to most mammalian proteases (which are stereoselective for L-amino acids). Furthermore, N-acetylation prevents aminopeptidase degradation, significantly extending the plasma half-life of the therapeutic.
Part 3: Experimental Protocols
Since Ac-D-Phe(3-Br)-OH is often unavailable off-the-shelf, the following protocol describes its synthesis from the commercially available parent amino acid.
Protocol A: Selective N-Acetylation of H-D-Phe(3-Br)-OH
Objective: Convert the free amine to the acetamide without racemization.
Reagents:
-
H-D-Phe(3-Br)-OH (Parent, CAS 99295-78-0)[3]
-
Acetic Anhydride (
) -
Sodium Hydroxide (NaOH) or Diisopropylethylamine (DIPEA)
-
Solvent: Water/Dioxane (1:1) or DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of H-D-Phe(3-Br)-OH in a 1:1 mixture of Water/1,4-Dioxane. Chill to 0°C.
-
Basification: Adjust pH to ~9.0 using 2M NaOH. Reasoning: The amine must be deprotonated to act as a nucleophile.
-
Acetylation: Dropwise add 1.2 eq of Acetic Anhydride over 20 minutes while maintaining pH 9.0 (using a pH stat or manual addition of NaOH).
-
Caution: Exothermic reaction. Temperature control prevents side reactions.
-
-
Acidification: Once the starting material is consumed (monitor via TLC/HPLC), acidify the solution to pH 2.0 with 1M HCl. The acetylated product, being less polar and acidic, will precipitate or can be extracted.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.
-
Drying: Dry over anhydrous
and concentrate in vacuo.
Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration
If introducing this residue into a peptide chain, do not use the Acetyl-protected version directly as a coupling block (unless it is the N-terminal cap).
-
Scenario: You want Ac-D-Phe(3-Br)-... at the N-terminus.
-
Method:
-
Couple Fmoc-D-Phe(3-Br)-OH to the resin-bound peptide.
-
Remove Fmoc group (20% Piperidine/DMF).
-
Perform "On-Resin Acetylation" (Capping).
-
Capping Mix: Acetic Anhydride / DIPEA / DMF (1:2:7 v/v/v).
-
Time: 2 x 10 minutes.
-
-
Part 4: Visualization of Workflows
Diagram 1: Synthesis & QC Logic Flow
This diagram illustrates the decision matrix for synthesizing and verifying the compound.
Caption: Logical workflow for the conversion of the parent amino acid to the N-acetylated derivative.
Part 5: Safety Data (HSE Profile)
Based on the GHS classification of halogenated phenylalanine derivatives and acetic acid derivatives [2, 3], the following safety profile must be assumed for Ac-D-Phe(3-Br)-OH.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement | Precautionary Measures |
| Acute Toxicity | H302 | Harmful if swallowed | Do not eat/drink in lab. Wash hands thoroughly. |
| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves. |
| Eye Irritation | H319 | Causes serious eye irritation | Wear safety goggles (ANSI Z87.1). |
| STOT-SE | H335 | May cause respiratory irritation | Use only in a fume hood. Avoid dust generation.[4][5] |
Emergency Response:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[5]
-
Skin Contact: Wash with soap and water. If irritation persists, seek medical advice.
-
Spill: Sweep up (avoid dust) and place in a closed container.[4] Ventilate area.[4][5]
Diagram 2: Safety & Handling Decision Tree
Caption: Immediate response protocols for exposure to halogenated amino acid derivatives.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine (Safety Data extrapolated to D-isomer). Retrieved from [Link]
-
Novachem. (2024).[6] Safety Data Sheet: Ac-Phe-OH (Analogous N-Acetyl Safety Profile). Retrieved from [Link]
Sources
Methodological & Application
Protocol for the Incorporation of Ac-D-Phe(3-Br)-OH into Peptides: An Application Note for Researchers
Introduction
The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These modifications can profoundly influence a peptide's conformational properties, receptor binding affinity, metabolic stability, and overall pharmacokinetic profile. N-acetyl-D-3-bromophenylalanine (Ac-D-Phe(3-Br)-OH) is a valuable synthetic building block that introduces unique steric and electronic features into a peptide backbone. The presence of a bromine atom on the phenyl ring can serve as a handle for further chemical modification, while the D-configuration and N-terminal acetylation can enhance resistance to enzymatic degradation.[1][2]
This comprehensive application note provides a detailed protocol for the efficient incorporation of Ac-D-Phe(3-Br)-OH into peptides using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the rationale behind experimental choices, offer optimized coupling and cleavage conditions, and provide a troubleshooting guide to address potential challenges.
Chemical Properties of Ac-D-Phe(3-Br)-OH
A thorough understanding of the chemical properties of Ac-D-Phe(3-Br)-OH is paramount for its successful application in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO₃ | [1] |
| Molecular Weight | 286.12 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | [1] |
The N-acetyl group of Ac-D-Phe(3-Br)-OH renders the amino group unreactive for further chain elongation, making it suitable for N-terminal capping or internal incorporation where subsequent N-terminal chemistry is not desired. The bromine atom on the phenyl ring is generally stable under standard Fmoc-SPPS conditions, including repeated treatments with piperidine for Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA).
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Ac-D-Phe(3-Br)-OH follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support, typically a resin.[3]
Figure 1: General workflow for SPPS.
Detailed Protocol for Incorporation of Ac-D-Phe(3-Br)-OH
This protocol is optimized for a 0.1 mmol scale synthesis on a standard Fmoc-Rink Amide resin. Adjustments may be necessary for different scales or resin types.
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Ac-D-Phe(3-Br)-OH
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH) (all peptide synthesis grade)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Step-by-Step Methodology
1. Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection (for the first amino acid if pre-loaded resin is not used, or for subsequent cycles):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Ac-D-Phe(3-Br)-OH (HATU Activation):
Due to the steric hindrance of the N-acetyl group, a highly efficient coupling reagent such as HATU is recommended.
-
In a separate vial, dissolve Ac-D-Phe(3-Br)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. A longer coupling time may be necessary to ensure complete reaction.
-
Monitoring the coupling: Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A negative result (beads remain colorless or yellow) indicates a complete coupling. For N-terminally acetylated residues, the Kaiser test will be negative.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
5. Subsequent Amino Acid Couplings:
Repeat steps 2-4 for the incorporation of the remaining amino acids in the peptide sequence.
6. Final Cleavage and Deprotection:
CAUTION: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (if applicable), wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
7. Purification:
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate water/acetonitrile gradient containing 0.1% TFA.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling of Ac-D-Phe(3-Br)-OH | Insufficient activation time or coupling time. Steric hindrance. | Increase the pre-activation time to 5 minutes. Extend the coupling time to 4 hours or overnight. Consider a double coupling (repeating the coupling step with fresh reagents). |
| Low Purity of Crude Peptide | Incomplete deprotection or coupling at other positions in the sequence. Side reactions during cleavage. | Ensure thorough washing between steps. Optimize the cleavage cocktail with additional scavengers if sensitive residues (e.g., Trp, Cys, Met) are present. |
| Presence of Deletion Peptides in Mass Spectrum | Incomplete coupling at a previous step. | Optimize coupling conditions for the problematic amino acid (e.g., double coupling, use of a more potent coupling reagent). |
| Potential De-bromination (though unlikely) | Harsh cleavage conditions. | While not commonly reported, if de-bromination is observed, reduce the cleavage time or temperature. However, this may lead to incomplete deprotection of other side chains. |
Summary and Conclusion
The incorporation of Ac-D-Phe(3-Br)-OH into peptides is a straightforward process using standard Fmoc-SPPS protocols, provided that appropriate considerations are made for its sterically hindered nature. The use of a potent coupling reagent like HATU is highly recommended to ensure efficient amide bond formation. The carbon-bromine bond on the phenyl ring is robust and generally stable to the standard reagents used in Fmoc-SPPS. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can confidently and successfully synthesize peptides containing this valuable non-canonical amino acid, thereby expanding the chemical space for the development of novel peptide-based therapeutics and research tools.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
Optimized Coupling Protocols for N-Acetyl-3-Bromo-D-Phenylalanine
Application Note & Technical Guide
Executive Summary
N-acetyl-3-bromo-D-phenylalanine presents a distinct challenge in peptide and medicinal chemistry synthesis. Unlike standard Fmoc- or Boc-protected amino acids, the N-acetyl (N-acyl) group renders the activated carboxylate highly susceptible to racemization via the 5(4H)-oxazolone (azlactone) mechanism. Furthermore, the 3-bromo substituent on the phenyl ring introduces steric and electronic effects that must be preserved for downstream functionalization (e.g., Suzuki-Miyaura cross-coupling).
This guide outlines high-fidelity coupling protocols designed to suppress racemization (<1% epimerization) while maintaining high yields. We prioritize Oxyma Pure -based activation strategies over legacy HOBt/HATU methods due to superior stereochemical control.
Part 1: The Mechanistic Challenge
The "N-Acyl Problem"
The primary failure mode when coupling N-acetyl-3-bromo-D-phenylalanine is the loss of chiral integrity at the
-
Oxazolone Formation: Upon activation of the carboxylic acid, the carbonyl oxygen of the N-acetyl group attacks the activated carbonyl, forming a 5-membered oxazolone ring.
-
Racemization: The
-proton of the oxazolone is highly acidic ( ), allowing rapid equilibration between the D and L enantiomers in the presence of mild bases (like DIEA). -
Contrast with Carbamates: Fmoc and Boc groups reduce the nucleophilicity of the nitrogen lone pair, making this pathway significantly slower. The N-acetyl group lacks this protection.
Visualization: The Racemization Pathway
The following diagram illustrates the competitive pathways between direct coupling (desired) and oxazolone-mediated racemization (undesired).
Figure 1: Mechanistic divergence. The goal is to accelerate the "Amine Nucleophile" path while suppressing the "N-Acyl Attack" path by avoiding strong bases and using superior leaving groups (Oxyma).
Part 2: Reagent Selection Guide
To couple N-acetyl-3-bromo-D-phenylalanine successfully, reagent choice must prioritize acidity modulation and leaving group kinetics .
| Reagent Class | Recommended? | Technical Rationale |
| DIC / Oxyma Pure | HIGHLY RECOMMENDED | Gold Standard. Carbodiimide activation (DIC) with Oxyma creates an active ester that reacts rapidly with amines but suppresses oxazolone formation. Crucially, this can be run base-free , eliminating the catalyst for racemization.[1] |
| COMU / Collidine | RECOMMENDED | If uronium salts are required for speed, COMU (with Oxyma built-in) is superior to HATU. Collidine (TMP) must be used instead of DIEA as it is less likely to abstract the |
| T3P (Propanephosphonic acid anhydride) | Good Alternative | Excellent for sterically hindered amines. Low epimerization rates, but requires careful solvent choice (EtOAc/DMF) and base control. |
| HATU / DIEA | AVOID | High risk. The basic conditions required for HATU (DIEA) rapidly racemize N-acetyl amino acids. |
| EDC / HOBt | Legacy / Acceptable | Acceptable for solution phase, but HOBt is less efficient than Oxyma at suppressing racemization. |
Part 3: Experimental Protocols
Protocol A: Solution Phase Coupling (Base-Free Method)
Best for: Coupling N-acetyl-3-bromo-D-phenylalanine to primary amines or amino acid esters in solution.
Materials:
-
N-Acetyl-3-bromo-D-phenylalanine (1.0 equiv)
-
Amine component (1.0 – 1.1 equiv)
-
DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv)
-
Oxyma Pure (1.1 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve N-Acetyl-3-bromo-D-phenylalanine (1.0 mmol) and Oxyma Pure (1.1 mmol) in minimal DMF (concentration ~0.1 – 0.2 M). The solution will turn slightly yellow.
-
Activation: Cool the mixture to 0°C. Add DIC (1.1 mmol) dropwise. Stir for 5–10 minutes at 0°C to form the Oxyma active ester.
-
Note: A precipitate (diisopropylurea) may form if using DCM; in DMF it usually stays in solution.
-
-
Coupling: Add the Amine component (1.0 mmol).
-
Critical: Do NOT add DIEA or TEA. The reaction proceeds under neutral/slightly acidic conditions, preserving chirality.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS or TLC.
-
Workup: Dilute with EtOAc. Wash with 1M HCl (to remove DIC/Oxyma byproducts), sat. NaHCO3, and Brine. Dry over Na2SO4 and concentrate.
Protocol B: Solid Phase Peptide Synthesis (SPPS)
Best for: Incorporating N-acetyl-3-bromo-D-phenylalanine as the final "cap" on a resin-bound peptide.
Materials:
-
Resin-bound peptide (Fmoc-deprotected)
-
N-Acetyl-3-bromo-D-phenylalanine (3.0 equiv)
-
DIC (3.0 equiv)
-
Oxyma Pure (3.0 equiv)
-
Solvent: DMF[1]
Step-by-Step:
-
Pre-Activation: In a vial, dissolve the amino acid (3 equiv) and Oxyma Pure (3 equiv) in DMF. Add DIC (3 equiv). Shake for 2 minutes.
-
Addition: Add the pre-activated mixture to the resin-bound peptide.
-
Coupling: Shake/agitate at room temperature for 60–90 minutes.
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using COMU/Collidine (see below).
-
Re-coupling (if needed): Use amino acid (2 equiv), COMU (2 equiv), and 2,4,6-Collidine (2 equiv). Avoid DIEA.
Part 4: Troubleshooting & QC
1. Racemization Check
Since the D-configuration is critical, you must validate the stereochemistry of the product.
-
Method: Chiral HPLC or SFC.
-
Standard: Synthesize the L-isomer analog (using N-acetyl-3-bromo-L-phenylalanine) intentionally to establish the retention time of the undesired enantiomer.
-
Target: < 1.0% L-isomer in the final product.
2. Solubility Issues
The 3-bromo substituent increases lipophilicity.
-
If the amino acid is insoluble in DCM, switch to DMF or NMP .
-
If the reaction is sluggish, use T3P (50% in EtOAc) with Pyridine (2 equiv) as the base/solvent system. T3P is highly effective for sterically hindered couplings.
3. Palladium Compatibility
-
Warning: The 3-bromo group is a "handle" for cross-coupling. Ensure your coupling environment is free of transition metals.
-
If performing subsequent Suzuki couplings on the peptide, ensure the amide bond formation is complete and purified before adding Pd catalysts, as free amines can poison Pd catalysts.
Part 5: Decision Matrix
Use this workflow to select the exact conditions for your specific scale and substrate.
Figure 2: Decision Matrix. Prioritize Protocol A (Base-Free) whenever possible to maximize enantiomeric excess.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Benoiton, N. L. (1983). Quantitation of racemization during the formation of the peptide bond.[2][3] The Peptides: Analysis, Synthesis, Biology, 5, 217-284. (Foundational text on oxazolone mechanism in N-acyl amino acids).
-
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride. Organic Process Research & Development, 20(2), 140–177. Link
Sources
Technical Guide: Solubility & Handling of Ac-D-Phe(3-Br)-OH in DMF and DMSO
This application note provides a technical framework for the solubilization and handling of N-Acetyl-3-bromo-D-phenylalanine (Ac-D-Phe(3-Br)-OH) . It addresses the specific physicochemical challenges posed by this halogenated, N-capped amino acid derivative in organic media (DMF and DMSO).
Introduction & Chemical Context
Ac-D-Phe(3-Br)-OH (MW: ~286.12 g/mol ) is a non-canonical amino acid derivative characterized by two critical structural modifications:
-
N-Acetylation: The acetyl cap removes the zwitterionic character typical of free amino acids, significantly reducing water solubility while enhancing solubility in organic polar aprotic solvents.
-
3-Bromo Substitution: The meta-bromine atom on the phenyl ring increases lipophilicity (logP) and introduces steric bulk. While this enhances affinity for hydrophobic pockets in medicinal chemistry, it can promote aggregation via
- stacking in concentrated solutions.
Target Audience: Synthetic chemists (SPPS), medicinal chemists, and biologists requiring stable stock solutions for assays.
Solubility Profile & Solvent Selection
The solubility data below synthesizes empirical trends for N-acetylated aromatic amino acids. While specific vendor data for the 3-Br derivative is sparse, its behavior closely mirrors N-Acetyl-L-Phenylalanine but with enhanced lipophilicity due to the halogen.
Comparative Solubility Table
| Solvent | Estimated Solubility Limit | Primary Application | Characteristics |
| DMSO (Dimethyl Sulfoxide) | ~25 - 50 mg/mL (approx. 80–170 mM) | Biological Assays, Cryopreservation | Universal Solvent. Disrupts intermolecular H-bonding effectively. High boiling point makes removal difficult. |
| DMF (Dimethylformamide) | ~15 - 30 mg/mL (approx. 50–100 mM) | Peptide Synthesis (SPPS), Chemical Coupling | Reaction Standard. Good solvation for coupling reagents (HATU/HBTU). Prone to hydrolysis (amines) over time. |
| Ethanol | < 20 mg/mL | Crystallization, Wash steps | Poor solvent for high-concentration stocks; requires sonication. |
| Water/PBS | < 0.5 mg/mL | Biological Media | Precipitation Risk. Requires predissolution in DMSO/DMF before dilution. |
Critical Insight: The bromine atom generally increases solubility in organic solvents compared to the non-halogenated parent (Ac-Phe-OH, ~16 mg/mL in DMF) by disrupting crystal lattice packing, potentially allowing higher concentrations (up to 0.1 M) under sonication.
Protocol 1: The "Self-Validating" Solubility Determination
Do not assume a fixed solubility limit. Use this stepwise saturation protocol to determine the exact limit for your specific batch (purity and crystal form affect solubility).
Workflow Diagram (Graphviz)
Figure 1: Step-wise saturation workflow to empirically determine solubility limits without wasting compound.
Step-by-Step Procedure
-
Weighing: Weigh 10 mg of Ac-D-Phe(3-Br)-OH into a 1.5 mL microcentrifuge tube.
-
Initial Addition: Add 200 µL of the chosen solvent (DMF or DMSO). This targets a high concentration of 50 mg/mL .
-
Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5–10 minutes.
-
Observation:
-
Clear: Solubility is ≥ 50 mg/mL.
-
Cloudy: Add solvent in 100 µL increments, repeating agitation, until clear.
-
-
Calculation: Final Solubility (
) = Mass (mg) / Total Volume (mL).
Protocol 2: Stock Solution Preparation
Choose the protocol based on your downstream application.
A. For Biological Assays (DMSO Stock)
-
Target Conc: 10 mM (approx. 2.86 mg/mL).
-
Method:
-
Dissolve solid fully in 100% anhydrous DMSO.
-
Sterile Filtration: If used for cell culture, pass through a 0.22 µm PTFE or Nylon filter . Do not use cellulose acetate (DMSO dissolves it).
-
Storage: Aliquot into amber vials to prevent light degradation of the bromo-aromatic moiety. Store at -20°C.
-
Aqueous Dilution: When diluting into media, keep final DMSO < 0.5% (v/v) to avoid cytotoxicity. Add the DMSO stock slowly to the vortexing media to prevent precipitation.
-
B. For Peptide Synthesis (DMF Stock)
-
Target Conc: 0.1 M – 0.2 M (approx. 28 – 57 mg/mL).
-
Method:
-
Use Peptide Grade DMF (low amine content).
-
Add Ac-D-Phe(3-Br)-OH to a glass vial.
-
Add 80% of the calculated DMF volume.
-
Sonicate until dissolved.
-
Make up to volume.
-
Activation: If using in SPPS, add the coupling reagent (e.g., HATU/DIEA) immediately before use. Do not store activated esters.
-
Critical Troubleshooting & Stability
The "Water Crash" Effect
Ac-D-Phe(3-Br)-OH is highly hydrophobic. Adding water to a high-concentration DMSO/DMF stock will cause immediate precipitation (crashing out).
-
Prevention: Use a "step-down" dilution. Dilute the stock 1:10 with 50% DMSO/Water first, then dilute further into the final buffer.
DMF Degradation
DMF decomposes over time to produce dimethylamine, which can remove Fmoc groups or react with activated esters.
-
Test: If the DMF smells "fishy," discard it. Use fresh, high-purity DMF for solubilizing this compound.
Gelation
At concentrations >100 mg/mL, hydrophobic amino acids can form supramolecular gels.
-
Remedy: Slight warming (40°C) and addition of a chaotropic salt (e.g., LiCl) can break gels, though this is only relevant for synthetic chemistry, not bioassays.
Decision Logic for Solvent Choice
Figure 2: Logical framework for selecting the appropriate solvent vehicle.
References
-
PubChem. (2025).[1][2] 3-Bromo-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Biotage. (2023).[3] How to Synthesize Hydrophobic Peptides - Choosing the Right Solvent. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
Sources
Application Note: Fmoc vs. Boc Strategies for Brominated Phenylalanine Derivatives
Abstract
The incorporation of brominated phenylalanine derivatives (e.g., 4-bromo-L-phenylalanine, Br-Phe) into peptides is a critical strategy for developing peptidomimetics, stapled peptides, and precursors for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). While both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies are viable, the choice is governed not merely by resin compatibility but by the downstream application of the brominated moiety. This guide analyzes the chemical stability of the aryl-bromide bond under orthogonal cleavage conditions and provides validated protocols for both strategies, with a specific focus on enabling on-resin cross-coupling reactions.
Strategic Decision Matrix: Fmoc vs. Boc[1][2][3]
The primary determinant in choosing a strategy is the intended fate of the bromine atom. Is it a permanent structural feature (e.g., for hydrophobicity/halogen bonding) or a reactive handle for further diversification?
Comparative Analysis Table
| Feature | Fmoc Strategy | Boc Strategy |
| Primary Utility | Standard synthesis of Br-Phe containing peptides. | Synthesis of "difficult" sequences or on-resin Suzuki coupling . |
| Br-Phe Stability | High. Stable to Piperidine (20%) and TFA (95%). | High. Stable to neat HF (0°C) and TFA. |
| Suzuki Compatibility | Low (On-Resin). Suzuki bases (e.g., Na₂CO₃) cleave Fmoc prematurely. | High (On-Resin). Boc is stable to basic cross-coupling conditions. |
| Solubility | Good (DMF-based). | Excellent (TFA/DCM solubilizes aggregates). |
| Cleavage Risk | Low. Silane scavengers recommended to prevent reduction. | Moderate. HF requires specialized apparatus; avoid catalytic reduction. |
| Racemization | Low risk with HOBt/DIC or HATU/DIEA. | Low risk; Br-Phe is not exceptionally prone to racemization. |
Decision Logic (Graphviz Diagram)
Figure 1: Decision tree for selecting the optimal protection strategy based on the chemical fate of the brominated residue.
Scientific Rationale & Mechanisms[2][4][5][6]
Stability of the Aryl-Bromide Bond
-
Acid Stability: The aryl-bromide (Ar-Br) bond is robust against both Trifluoroacetic Acid (TFA) used in Fmoc cleavage and anhydrous Hydrogen Fluoride (HF) used in Boc cleavage. Unlike iodinated derivatives, which can be labile to reduction in HF/thiol mixtures, brominated derivatives are generally stable at 0°C.
-
Base Stability (The Critical Differentiator): In Fmoc synthesis, the N-terminal Fmoc group is removed by 20% piperidine. Br-Phe is stable to this. However, Suzuki-Miyaura coupling requires a palladium catalyst and a base (e.g.,
, , or ). These bases are strong enough to deprotect the Fmoc group prematurely, leading to polymerization or double-coupling during the cross-coupling step. Therefore, Boc chemistry is superior for on-resin cross-coupling because the Boc group is completely stable to these bases.
Scavenger Considerations
During cleavage (both TFA and HF), carbocations are generated.[1] While Ar-Br is stable, the presence of silanes (TIS, TES) in Fmoc cleavage cocktails can theoretically promote reduction if radical initiators are present, though this is rare.
-
Recommendation: Use Triisopropylsilane (TIS) over Triethylsilane (TES) as it is a milder reducing agent. Avoid using zinc dust or other strong reducing metals in the presence of the peptide.
Detailed Protocols
Protocol A: Fmoc-SPPS for Linear Br-Phe Peptides
Best for: Peptides where Br-Phe is the final product.
Materials:
-
Resin: Rink Amide (for amides) or Wang (for acids).[2]
-
Amino Acid: Fmoc-Phe(4-Br)-OH.
-
Coupling Reagents: DIC/Oxyma (preferred for low racemization) or HBTU/DIEA.
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling:
-
Dissolve Fmoc-Phe(4-Br)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Add DIC (3 eq) and pre-activate for 2 min.
-
Add to resin and shake for 60 min at Room Temp.
-
QC Check: Perform Kaiser Test.[2] If not blue (negative), coupling is complete.
-
-
Cleavage:
-
Wash resin with DCM (3x) and dry under N2.
-
Add Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (DODT is preferred over EDT for less odor, but EDT is acceptable).
-
Caution: Do not use "Reagent K" if it contains harsh reducing agents unless necessary for other residues (e.g., Met).
-
Shake for 2-3 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: Boc-SPPS for On-Resin Suzuki Coupling
Best for: Creating biaryl peptides via Suzuki-Miyaura coupling on solid phase.
Materials:
-
Resin: MBHA (Methylbenzhydrylamine) resin is standard for Boc.
-
Amino Acid: Boc-Phe(4-Br)-OH.
-
Catalyst:
or . -
Base:
(aq).
Workflow Logic (Graphviz):
Figure 2: Workflow for on-resin Suzuki coupling using Boc chemistry.
Step-by-Step:
-
Peptide Assembly: Assemble the peptide using standard Boc/Bzl protocols (TFA deprotection, DIEA neutralization, HBTU coupling) up to the Br-Phe residue.
-
Crucial: Ensure the N-terminus is Boc-protected before starting the Suzuki reaction.
-
-
Suzuki Coupling (On-Resin):
-
Place resin in a pressure vial or microwave vessel.
-
Add Aryl Boronic Acid (5 eq).
-
Add Catalyst:
(0.1 eq). -
Solvent: Degassed mixture of DME/2M
(2:1) . -
Reaction: Heat to 80°C for 12-16 hours (conventional) or 1 hour (microwave).
-
Note: The basic conditions would remove Fmoc, but Boc remains intact.
-
-
Washing: Wash extensively with DMF, water, MeOH, and DCM to remove Palladium traces (which can bind to sulfur/nitrogen in the peptide).
-
Tip: A wash with 0.5% sodium diethyldithiocarbamate in DMF helps remove residual Pd.
-
-
HF Cleavage:
-
Dry resin completely.
-
Treat with anhydrous HF/p-cresol (90:10) at 0°C for 1 hour.
-
Safety: HF is extremely hazardous. Use a specialized Teflon vacuum line.
-
Precipitate in ether and purify via HPLC.
-
Troubleshooting & QC
Mass Spectrometry Verification
Brominated peptides exhibit a distinct isotopic pattern in Mass Spectrometry due to the natural abundance of
-
Single Br: You will see two peaks of equal intensity separated by 2 mass units (
and ). -
Double Br: A 1:2:1 pattern (
, , ). -
Debromination: If you see a peak at
(loss of Br, gain of H), it indicates reduction occurred during cleavage. Switch to a scavenger cocktail without silanes or reduce the cleavage time.
Racemization
While Br-Phe is not highly prone to racemization, activating it as an ester in the presence of excess base can increase risk.
-
Mitigation: Use Oxyma/DIC (neutral pH activation) rather than HBTU/DIEA (basic activation) if chiral purity is critical (>99%).
References
-
Fmoc vs Boc Comparison & General SPPS
-
Suzuki-Miyaura Coupling on Peptide Scaffolds
-
MDPI (Molecules). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." (Discusses Fmoc instability in Suzuki conditions). Link
-
-
HF Cleavage Protocols
-
Nature Protocols. "Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis." Link
-
-
Racemization in SPPS
-
Brominated Phenylalanine in Drug Discovery
-
BOC Sciences. "Why Fmoc-Protected Amino Acids Dominate SPPS?"
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield with Brominated Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of working with specialized reagents like brominated phenylalanine derivatives. These compounds are invaluable in drug discovery for their ability to modulate the pharmacological properties of peptides and small molecules.[1][2] However, their synthesis and application can sometimes lead to frustratingly low yields. This guide is designed to provide you with in-depth, field-tested insights to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic bromination of phenylalanine yielding multiple products?
The amino and carboxylic acid groups of phenylalanine can interfere with the regioselectivity of aromatic bromination. The amino group is activating and ortho-, para-directing, while the carboxylic acid group (or its protonated form under acidic conditions) is deactivating and meta-directing. This can lead to a mixture of isomers. Protecting the amino and/or carboxyl groups is crucial for achieving high regioselectivity.[1][3]
Q2: My reaction with N-Bromosuccinimide (NBS) is not proceeding. What are the common causes?
NBS requires a radical initiator (like AIBN or benzoyl peroxide) or UV light for allylic or benzylic bromination.[4][5] For electrophilic aromatic substitution on less activated rings, a Lewis acid catalyst may be necessary.[6] Also, ensure your NBS is fresh and has been stored in a cool, dark, and dry place, as it can decompose over time.
Q3: I'm observing significant starting material recovery. How can I drive the reaction to completion?
This often points to insufficient reactivity of the brominating agent or suboptimal reaction conditions. Consider increasing the temperature (within the stability limits of your substrate), extending the reaction time, or using a more potent brominating system. For electrophilic bromination, adding a Lewis acid catalyst like FeBr₃ or AlCl₃ can enhance the electrophilicity of Br₂.
Q4: What is the best way to purify my brominated phenylalanine derivative?
Purification strategies depend on the specific derivative's properties. Common methods include:
-
Crystallization: Often effective for achieving high purity if the product is a stable solid.
-
Column Chromatography: Silica gel is standard, but the choice of eluent is critical. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Ion-Exchange Chromatography: Particularly useful for purifying the final deprotected amino acid, which is zwitterionic.[7]
Q5: My final product appears to be unstable. What are the likely degradation pathways?
Brominated phenylalanine derivatives can be susceptible to debromination, especially under reductive conditions (e.g., catalytic hydrogenation meant for deprotection elsewhere in the molecule). The amino acid moiety itself can undergo decarboxylation at high temperatures.[8][9] Storage in a cool, dark, and inert atmosphere is recommended.
In-Depth Troubleshooting Guides
Guide 1: Low Reaction Yield in Electrophilic Aromatic Bromination
Low yields in the direct bromination of the phenylalanine phenyl ring are a frequent challenge. The key is to control the electronics of the substrate and the potency of the electrophile.
Root Cause Analysis & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inadequate Substrate Protection | The unprotected amino group can be oxidized by the brominating agent. Both the amino and carboxyl groups influence the aromatic ring's reactivity and directing effects, leading to side products.[1][3] | Protect the amine (e.g., as Boc, Cbz, or Fmoc carbamate) and the carboxylic acid (e.g., as a methyl or ethyl ester) before bromination.[10] This neutralizes their electronic influence and prevents side reactions. |
| Insufficient Electrophile Strength | Phenylalanine's phenyl ring is only moderately activated. A weak brominating agent may not be sufficient to overcome the activation energy barrier for substitution.[6] | Use a stronger brominating system. For Br₂, add a Lewis acid catalyst (e.g., FeBr₃). Alternatively, use a reagent like N-Bromosuccinimide (NBS) in the presence of a strong acid.[4] |
| Suboptimal Solvent Choice | The solvent polarity can affect the solubility of reagents and the stability of the reaction intermediates (e.g., the sigma complex). | For reactions with Br₂/Lewis acid, non-polar solvents like CH₂Cl₂ or CCl₄ are common. For NBS reactions, polar aprotic solvents like acetonitrile or DMF can be effective. |
| Reaction Temperature Too Low | Electrophilic aromatic substitution often requires thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature, monitoring by TLC or LC-MS to track product formation versus degradation. A typical range is 0 °C to room temperature, but some systems may require gentle heating. |
Workflow: Troubleshooting Low Bromination Yield
Caption: Decision tree for troubleshooting low bromination yield.
Guide 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS is a clear indicator of side reactions. Identifying and mitigating these is key to improving yield and simplifying purification.
Common Side Products and Their Mitigation
| Side Product | Plausible Cause | Mitigation Strategy |
| Di- or Poly-brominated Species | The mono-brominated product is still activated enough to react further, especially if excess brominating agent is used or the reaction is run for too long. | Use stoichiometric amounts (1.0-1.1 equivalents) of the brominating agent. Add the reagent slowly at a low temperature (e.g., 0 °C) to control the reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Benzylic Bromination Product | If using NBS with a radical initiator or light, bromination can occur at the benzylic position (the -CH₂- group) instead of on the aromatic ring.[4] | For aromatic bromination, use NBS in the dark and without a radical initiator. A polar solvent or an acid catalyst can promote the electrophilic pathway. |
| Oxidized Byproducts | Strong brominating agents can oxidize sensitive functional groups, particularly unprotected amines. | Ensure adequate protection of the amine group.[1] Use milder brominating agents if possible, such as pyridinium hydrobromide perbromide. |
| Decarboxylated Product | High reaction temperatures can lead to the loss of CO₂ from the carboxylic acid group, especially if it is unprotected.[8][11] | Protect the carboxylic acid as an ester. Avoid excessive heating during the reaction and work-up. |
| Hydrolyzed Ester | If the reaction work-up involves strongly acidic or basic aqueous conditions, the ester protecting group may be cleaved prematurely.[12][13] | Use a neutral or mildly acidic/basic aqueous wash during work-up. If ester hydrolysis is desired, it should be performed as a separate, controlled step. |
Mechanism: Electrophilic vs. Radical Bromination
Caption: Competing pathways for bromination of phenylalanine derivatives.
Guide 3: Purification and Characterization Challenges
Even with a successful reaction, isolating the desired product in high purity can be a hurdle.
FAQs on Purification & Analysis
Q: My brominated product is streaking badly on the silica gel column. What can I do?
Streaking is often caused by the compound's acidic or basic nature. If your compound has a free carboxylic acid, add a small amount of acetic acid (0.1-1%) to your eluent. If it has a free amine, add a small amount of triethylamine or ammonia in methanol (0.1-1%). This keeps the functional groups in a neutral state.
Q: The solubility of my product is very low in common organic solvents. How can I purify it?
Poor solubility is common with unprotected amino acids.[14] Consider converting the product to a more soluble salt form (e.g., hydrochloride salt for the amine or sodium salt for the carboxylic acid) for purification and then neutralizing it back. For zwitterionic compounds, a solvent system like dichloromethane/methanol/acetic acid or reverse-phase chromatography might be necessary.
Q: How can I confirm the regiochemistry of bromination?
Spectroscopic analysis is essential.[15]
-
¹H NMR: The coupling patterns of the aromatic protons are definitive. For example, para-substitution gives two doublets (an AA'BB' system), while ortho- gives a more complex pattern, and meta-substitution also yields a distinct set of multiplets.
-
¹³C NMR: The carbon attached to the bromine will show a characteristic shift.
-
Mass Spectrometry: Confirms the addition of one bromine atom (look for the characteristic isotopic pattern of Br, with two peaks of nearly equal intensity separated by 2 m/z units).[16]
Experimental Protocols
Protocol 1: Boc-Protection and Methyl Esterification of L-Phenylalanine
This protocol prepares the substrate for regioselective bromination.
-
Esterification: Suspend L-phenylalanine (1 equiv.) in methanol. Cool to 0 °C in an ice bath. Add thionyl chloride (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
Boc-Protection: Dissolve the crude methyl ester hydrochloride in a 1:1 mixture of dioxane and water. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and sodium bicarbonate (NaHCO₃, 2.5 equiv.). Stir vigorously at room temperature for 4-6 hours until TLC shows complete consumption of the starting material.
-
Work-up: Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Phe-OMe.
Protocol 2: Electrophilic Bromination of Boc-L-Phe-OMe
This protocol targets the para-position of the phenyl ring.
-
Reaction Setup: Dissolve Boc-L-Phe-OMe (1 equiv.) in dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 equiv.) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product and purify by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the desired 4-bromo-Boc-L-Phe-OMe.
Analytical Methods
-
TLC: Use silica plates with a fluorescent indicator. Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate or ninhydrin (for free amines).
-
HPLC: Reversed-phase HPLC (C18 column) is a powerful tool for monitoring reaction progress and assessing final purity.[17] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase.
-
NMR Spectroscopy: Dissolve the sample in CDCl₃ or DMSO-d₆ for analysis.[15]
-
Mass Spectrometry: Use ESI+ or ESI- mode to observe the [M+H]⁺ or [M-H]⁻ ions, respectively.
By systematically addressing potential issues from substrate preparation to final purification, you can significantly improve the yield and purity of your brominated phenylalanine derivatives, accelerating your research and development efforts.
References
-
Easton, C. J., Tan, E. W., & Hay, M. P. (1989). Bromination of N-phthaloylamino acid derivatives. Journal of the Chemical Society, Chemical Communications, (6), 385-387. Available at: [Link]
-
Lovelock, S. L., & Turner, N. J. (2014). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Chemistry, 2, 42. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem Compound Database. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
-
Okamoto, T., et al. (2003). Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition. Chemical & Pharmaceutical Bulletin, 51(1), 59-62. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Available at: [Link]
-
Li, S., et al. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Molecules, 28(14), 5484. Available at: [Link]
-
ResearchGate. (n.d.). decarboxylative bromination. Available at: [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Protection of Functional Groups and Stannylation of Phenylalanine. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
National Institutes of Health. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic Ester Hydrolysis in Liquid Two-Phase Systems for the Preparation of L-Phenylalanine. Available at: [Link]
-
Sciencemadness.org. (2005). decarboxylation of phenylalanine. Available at: [Link]
-
National Institutes of Health. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]
-
PubMed. (1998). Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-L-phenylalanine. PubChem Compound Database. Available at: [Link]
-
Chemistry LibreTexts. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available at: [Link]
-
PubMed. (1998). Comparison of four different phenylalanine determination methods. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
ScienceOpen. (2016). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Available at: [Link]
-
ResearchGate. (n.d.). (a) Product formation upon hydrolysis of L-phenylalanine methyl ester... Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Available at: [Link]
- Google Patents. (1986). US4584399A - Purification of L-phenylalanine.
-
Wikipedia. (n.d.). Phenylalanine decarboxylase. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
PubMed. (2000). Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography. Available at: [Link]
-
ResearchGate. (2016). (PDF) Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Available at: [Link]
-
National Institutes of Health. (2016). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Available at: [Link]
-
ResearchGate. (n.d.). Tandem decarboxylation – N‐formylation of phenylalanine (1 a, ) versus... Available at: [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Available at: [Link]
-
ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available at: [Link]
-
ChemistryViews. (2023). Enzymatic Bromination of Proteins at C-Terminal Tryptophan. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - decarboxylation of phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Phenylalanine decarboxylase - Wikipedia [en.wikipedia.org]
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- 17. helixchrom.com [helixchrom.com]
resolving solubility issues of Ac-D-Phe(3-Br)-OH in water
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for N-Acetyl-D-3-bromophenylalanine (Ac-D-Phe(3-Br)-OH). This document is designed for researchers, chemists, and formulation scientists who may encounter challenges in dissolving this compound in aqueous solutions. While a valuable reagent in peptide synthesis and drug discovery, its unique chemical structure presents specific solubility hurdles.
The core of the solubility issue lies in the molecule's amphipathic nature, which is significantly influenced by several structural features:
-
Aromatic Phenyl Ring: The bulky, nonpolar benzene ring is inherently hydrophobic, repelling water molecules.
-
Bromine Atom: The addition of a bromine atom to the phenyl ring increases its molecular weight and lipophilicity, further decreasing its affinity for water. The introduction of bromine can alter a molecule's reactivity, stability, and solubility.[1][2]
-
N-Acetyl Group: Unlike a primary amine which would be protonated and charged at neutral pH, the acetyl group is neutral. This modification enhances chemical stability but also increases the overall hydrophobic character of the molecule compared to its non-acetylated counterpart.[]
-
Carboxylic Acid Group: This is the key to manipulating solubility. The carboxylic acid is a weak acid, meaning it can exist in a protonated (neutral) state or a deprotonated (negatively charged) state depending on the pH of the solution.
The interplay of these features results in a compound that is poorly soluble in neutral water but whose solubility can be dramatically increased through strategic manipulation of the solution's properties. This guide provides a logical, step-by-step approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is Ac-D-Phe(3-Br)-OH poorly soluble in pure, neutral water? A: The compound's poor water solubility is due to the dominance of its hydrophobic regions—the brominated phenyl ring and the N-acetyl group—over the single polar carboxylic acid group. In neutral water (pH ≈ 7), the carboxylic acid group is only partially deprotonated, which is insufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: What is the single most effective method to dissolve this compound in an aqueous buffer? A: The most effective and widely used method is pH adjustment. By raising the pH of the solution with a base, you deprotonate the carboxylic acid group to form a highly polar carboxylate salt (-COO⁻), which is significantly more soluble in water. For amino acids, solubility dramatically increases as the pH moves away from the isoelectric point.[4][5]
Q3: Can I use organic solvents? A: Yes. Using a minimal amount of a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution is a very common strategy. This stock can then be diluted into your aqueous experimental buffer. This is particularly useful when pH modification is not suitable for the intended application.
Q4: Will heating the solution help? A: Gentle heating can increase the rate of dissolution and may slightly increase the solubility limit. However, it is often insufficient on its own for achieving high concentrations and should be used with caution to avoid potential degradation of the compound or other components in your experiment. Increased temperature has been shown to improve the solubility of some protein-related compounds.[6]
Q5: The product is listed as "slightly soluble in water." What does this mean quantitatively? A: "Slightly soluble" is a qualitative term. For Ac-D-Phe(3-Br)-OH's parent compound, 3-Bromo-L-phenylalanine, the description is similar.[7] Precise quantitative solubility in pure water at neutral pH is not always published and can vary between batches. It is best practice to determine the solubility empirically for your specific application using the methods outlined in this guide.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for addressing solubility issues, from simple first steps to more advanced techniques.
Problem: The compound forms a suspension or oily film and does not dissolve in my aqueous buffer.
This is the most common issue, indicating that the solution is saturated at a very low concentration. Follow this decision-making workflow to resolve the problem.
Caption: Troubleshooting workflow for dissolving Ac-D-Phe(3-Br)-OH.
Causality Behind the Troubleshooting Steps:
-
Mechanical Agitation (Vortexing/Sonication): The initial step is to provide sufficient energy to break up the solid particles and increase the surface area exposed to the solvent. This maximizes the rate of dissolution for the amount that can dissolve.
-
pH Adjustment (Protocol 1): This is the primary chemical modification strategy. The carboxylic acid on Ac-D-Phe(3-Br)-OH has an estimated pKa value around 3-4. By adding a base (e.g., NaOH) to raise the pH to 2 or more units above the pKa (e.g., pH > 7.5-8.0), you ensure near-complete conversion of the neutral carboxylic acid group (-COOH) to its highly soluble anionic carboxylate form (-COO⁻). This charge dramatically increases the molecule's interaction with polar water molecules, leading to dissolution.
-
Co-Solvent Use (Protocol 2): If pH adjustment is not an option (e.g., it would affect your assay's stability or biological activity), the next strategy is to alter the solvent itself. A water-miscible organic co-solvent like DMSO reduces the overall polarity of the solvent system.[8] This makes the environment more favorable for the hydrophobic parts of the Ac-D-Phe(3-Br)-OH molecule, allowing it to dissolve. A concentrated stock is made in the co-solvent and then carefully diluted into the aqueous buffer, ensuring the final co-solvent concentration is low enough not to interfere with the downstream application.
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the method for dissolving Ac-D-Phe(3-Br)-OH directly in an aqueous buffer by forming its basic salt.
Materials:
-
Ac-D-Phe(3-Br)-OH
-
Target aqueous buffer (e.g., PBS, TRIS)
-
0.1 M to 1.0 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Suspension: Add the desired mass of Ac-D-Phe(3-Br)-OH to the target volume of your aqueous buffer to create a suspension. Begin stirring.
-
Initial pH Reading: Place the pH probe into the stirring suspension and record the initial pH.
-
Titration: Begin adding the NaOH solution dropwise to the suspension. Monitor the pH closely.
-
Observation: As you add the base and the pH rises, you will observe the solid material beginning to dissolve.
-
Endpoint: Continue adding base drop-by-drop until all the solid has dissolved and the solution is clear. The target pH is typically in the range of 7.5 to 9.0, but the exact pH will depend on the desired final concentration.
-
Final Adjustment: Once the compound is fully dissolved, you can, if necessary, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your final target pH. CAUTION: Be careful not to lower the pH too much, or the compound may precipitate out of solution.
-
Final Volume: Adjust the final volume with your buffer if necessary to achieve the target concentration.
-
Filtration: It is good practice to filter the final solution through a 0.22 µm syringe filter to remove any potential micro-particulates.
Protocol 2: Preparation of a Stock Solution using an Organic Co-Solvent
This protocol is ideal when pH modification is undesirable. It involves creating a highly concentrated stock in an organic solvent, which is then diluted for use.
Materials:
-
Ac-D-Phe(3-Br)-OH
-
High-purity, anhydrous DMSO or Ethanol
-
Target aqueous buffer
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of Ac-D-Phe(3-Br)-OH into a suitable vial (e.g., a glass autosampler vial or microcentrifuge tube).
-
Add Co-Solvent: Add the minimum volume of DMSO or your chosen co-solvent required to fully dissolve the solid. For example, to make a 100 mM stock from 28.6 mg of the compound (MW: 286.1 g/mol ), you would add DMSO to a final volume of 1 mL.
-
Dissolve: Vortex or sonicate the vial until the solid is completely dissolved, resulting in a clear, concentrated stock solution.
-
Working Solution Preparation: Perform a serial dilution of the concentrated stock into your final aqueous buffer. For example, to get a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer).
-
Important Consideration: When adding the organic stock to the aqueous buffer, add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing. This minimizes localized high concentrations that can cause the compound to precipitate (an "antisolvent" effect).[9][10] Ensure the final percentage of the organic co-solvent in your working solution is compatible with your experimental system (typically ≤1%).
Data Summary & Key Parameters
The following tables provide essential information for planning your experiments.
Table 1: Physicochemical Properties of Ac-D-Phe(3-Br)-OH
| Property | Value | Source / Comment |
| Molecular Formula | C₁₁H₁₂BrNO₃ | BOC Sciences[] |
| Molecular Weight | 286.1 g/mol | BOC Sciences[] |
| Appearance | White to off-white solid/powder | BOC Sciences[][] |
| Predicted pKa (Carboxylic Acid) | ~3 - 4.5 | Estimated based on similar structures like Phenylacetic acid (pKa 4.31)[12] and other N-acetylated amino acids. |
| Key Solubility Feature | Ionizable Carboxylic Acid | Enables significant solubility increase via pH modification. |
Table 2: Recommended Co-Solvents for Stock Solutions
| Co-Solvent | Typical Starting Stock Concentration | Notes and Considerations |
| DMSO (Dimethyl Sulfoxide) | 50 - 200 mM | Excellent solubilizing power for many hydrophobic compounds. Can be cytotoxic at >1% v/v in some cell-based assays. |
| Ethanol (EtOH) | 10 - 100 mM | Good, biocompatible choice. May be less effective than DMSO for highly insoluble compounds. Ensure use of absolute/anhydrous ethanol. |
| DMF (Dimethylformamide) | 50 - 200 mM | Strong solubilizing agent, but more toxic than DMSO. Use with caution and appropriate safety measures. |
Conceptual Diagram: pH Effect on Solubility
The following diagram illustrates the fundamental principle behind using pH to enhance the solubility of Ac-D-Phe(3-Br)-OH.
Caption: Ionization state and resulting solubility of Ac-D-Phe(3-Br)-OH at different pH values.
References
-
Hirano, A., Kameda, T., Arai, M., & Asakura, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- Method for determining solubility of a chemical compound.
-
Do, H. T., Franke, P., Volpert, S., Klinksiek, M., Thome, M., & Held, C. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(24), 14533–14545. [Link]
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. ResearchGate. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]
-
3-Bromo-L-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]
-
3-Bromo-D-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]
-
Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Ascensus. [Link]
-
Hirano, A., Kameda, T., Arai, M., & Asakura, T. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Graziano, G. (2010). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 114(48), 15905–15913. [https://pubs.acs.org/doi/10.1021/jp106 Graziano]([Link] Graziano)
-
Kumar, S., & Singh, R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life (Basel, Switzerland), 12(12), 2055. [Link]
-
Tao, F., He, Y., Tang, Y., Liu, J., & Zhang, S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Education, Health and Sport. [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Nakashima, K., & Tsumoto, K. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. International Journal of Molecular Sciences, 22(12), 6480. [Link]
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]
-
Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]
-
Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. MDPI. [Link]
-
A Simple Method for Determination of Solubility in the First-Year Laboratory. ACS Publications. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Informa Healthcare. [Link]
-
Phenylacetic acid. Wikipedia. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
Zhang, X., & Jiang, J. (2017). Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination. Chemosphere, 169, 345–352. [Link]
-
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Enhanced Bromhexine Hydrochloride Solubility and Dissolution by Inclusion Complexation with Methylated β-cyclodextrin. Thai Journal of Pharmaceutical Sciences. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
Sources
- 1. Ascensus [ascensusspecialties.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromo-L-phenylalanine | 82311-69-1 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. Phenylacetic acid - Wikipedia [en.wikipedia.org]
Technical Guide: Stability of Ac-D-Phe(3-Br)-OH Under Acidic Cleavage Conditions
[1]
Executive Summary
Ac-D-Phe(3-Br)-OH (N-acetyl-D-3-bromophenylalanine) is a robust building block generally stable under standard acidic cleavage conditions (e.g., 95% TFA).[1] However, the aryl bromide substituent introduces a specific vulnerability: reductive debromination .
This side reaction is not caused by the acid itself but by silane-based scavengers (e.g., TIS, TES) often present in standard cleavage cocktails (like Reagent B).[1] Under specific conditions, silanes can act as hydride donors, replacing the bromine atom with hydrogen (H), resulting in a mass shift of -78/80 Da .
This guide provides a validated protocol to prevent debromination while ensuring full peptide deprotection.
Core Stability Profile
| Functional Group | Stability in TFA | Risk Factor | Mechanism of Degradation |
| N-Acetyl (Ac) | High | Negligible | Requires strong mineral acid/heat (hydrolysis) or enzymes to remove.[1] Stable in 95% TFA for >24h. |
| 3-Bromo (Aryl) | Moderate | High (with Silanes) | Radical/Hydride Reduction. In the presence of Triisopropylsilane (TIS) or Triethylsilane (TES), the C-Br bond can be reduced to C-H.[1] |
| D-Chirality | High | Low | Acid-catalyzed racemization is rare at RT.[1] Risk is primarily during basic coupling steps, not cleavage. |
Critical FAQ: The "Silane Risk"
Q: Can I use my standard "Reagent B" (TFA/Phenol/H2O/TIS) for this peptide? A: Proceed with caution. While aryl bromides are more stable than aryl iodides, they are not immune to reduction by silanes.[1] TIS (Triisopropylsilane) is a hydride source.[1][2] If your peptide sequence allows, omit the silane . If you must use a scavenger (e.g., for Trp, Met, or Cys), switch to a sulfur-based scavenger like DODT or EDT, which do not promote hydride reduction of the halogen.
Q: I see a peak at [M-78] in my Mass Spec. What happened? A: This is the signature of debromination .
-
Mass Shift: Loss of Br (-79.9 Da) + Gain of H (+1.0 Da) ≈ -79 Da .[1]
-
Cause: Prolonged exposure to TIS/TES or presence of radical initiators (light, impurities).[1]
-
Solution: Switch to a "Silane-Free" cocktail (see Protocol A below).
Q: Is the Acetyl group labile in TFA? A: No. The N-acetyl cap is stable.[1][] If you observe N-terminal degradation, check for "truncation" sequences from the synthesis phase, not the cleavage phase.
Recommended Experimental Protocols
Protocol A: The "Safe" Cocktail (Recommended)
Best for peptides containing Ac-D-Phe(3-Br)-OH without Cys, Met, or Trp.[1]
-
Composition: 95% Trifluoroacetic Acid (TFA) / 5% Water.[1]
-
Time: 2 hours at Room Temperature.
-
Rationale: Water is sufficient to scavenge t-butyl cations from standard protecting groups.[1] Absence of silanes eliminates debromination risk.
Protocol B: The "Scavenger" Cocktail (For Sensitive Residues)
Use if the peptide contains Cys, Met, or Trp, requiring protection from alkylation.
-
Composition: 94% TFA / 2.5% Water / 2.5% DODT (3,6-Dioxa-1,8-octanedithiol) OR EDT (1,2-Ethanedithiol).[1]
-
Time: 2–3 hours at Room Temperature.
-
Rationale: Thiols (DODT/EDT) are excellent scavengers for electrophiles (t-butyl cations, trityl cations) but do not act as strong hydride donors towards aryl halides like silanes do.[1]
Protocol C: The "Compromise" (If TIS is mandatory)
Use only if you lack thiols and must use TIS.
-
Composition: 95% TFA / 2.5% TIS / 2.5% Water.[4]
-
Constraint: Limit reaction time to < 60 minutes . Keep the reaction vessel covered with foil (exclude light) to minimize radical initiation.
Troubleshooting Logic & Decision Trees
Diagram 1: Scavenger Selection Strategy
Use this decision tree to select the safest cleavage cocktail for your brominated peptide.
Figure 1: Decision matrix for selecting a cleavage cocktail that preserves the aryl-bromide bond.[1]
Diagram 2: Troubleshooting Mass Spec Anomalies
Identify the root cause of unexpected peaks in your QC data.
Figure 2: Diagnostic workflow for identifying side reactions based on Mass Spectrometry shifts.[1]
References
-
BOC Sciences. Ac-D-Phe(3-Br)-OH Product Information & Structure. Retrieved from
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides.[5][6] Synthesis, 2010(2), 217-220.[1] (Demonstrates susceptibility of aryl bromides to reduction). Retrieved from
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Guidelines.[1] (Standard protocols for Reagent K vs. Reagent B). Retrieved from
-
Kubota, K., et al. (2024). Radical chain dehalogenation of organic halides with tris(trimethylsilyl)silane.[5] J. Am. Chem. Soc., 146, 1062-1070.[5] (Mechanistic insight into silane-mediated debromination). Retrieved from
Sources
- 1. Ac-Phe(3-F)-D-Phe(3-OBn)-OH | C27H27FN2O5 | CID 73920282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Validation & Comparative
HPLC Retention Time Guide: Ac-D-Phe(3-Br)-OH vs. Ac-D-Phe-OH
Executive Summary
This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of N-Acetyl-D-Phenylalanine (Ac-D-Phe-OH) and its halogenated analog, N-Acetyl-3-Bromo-D-Phenylalanine (Ac-D-Phe(3-Br)-OH) .
The Core Finding: In standard Reverse-Phase (RP-HPLC) conditions, Ac-D-Phe(3-Br)-OH exhibits a significantly longer retention time than Ac-D-Phe-OH.
This retention shift is driven by the bromine substituent at the meta-position , which drastically increases the hydrophobicity (lipophilicity) of the aromatic side chain, enhancing interaction with C18 stationary phases.
| Compound | Molecular Formula | Key Substituent | Hydrophobicity ( | Elution Order |
| Ac-D-Phe-OH | Hydrogen (-H) | 0.00 (Reference) | 1st (Earlier) | |
| Ac-D-Phe(3-Br)-OH | Bromine (-Br) | ~0.86 - 1.10 | 2nd (Later) |
Scientific Mechanism: The "Why" Behind the Separation
To develop a robust method, one must understand the physicochemical forces driving the separation. The difference in retention is not random; it is a direct function of the Hydrophobic Subtraction Model .
The Bromine Effect (Lipophilicity & Polarizability)
The substitution of a hydrogen atom with a bromine atom on the phenyl ring induces two critical changes:
-
Increased Lipophilicity (Dominant Factor): Bromine is a large, lipophilic halogen.[1] According to Hansch constants, the addition of a bromine atom to an aromatic ring increases the
(partition coefficient) by approximately 0.86 to 1.1 units .[1] In RP-HPLC, retention ( ) is logarithmically related to . A shift of +1.0 typically results in a substantial increase in retention time.[1] -
London Dispersion Forces: Bromine has a larger atomic radius and a more diffuse electron cloud (higher polarizability) than hydrogen.[1] This allows for stronger instantaneous dipole-induced dipole interactions (van der Waals forces) with the octadecyl (C18) chains of the stationary phase.[1]
Impact of N-Acetylation
Both compounds are N-acetylated.[] This modification caps the N-terminus, removing the basic amine charge. Consequently, the retention behavior is governed almost exclusively by the carboxylic acid (-COOH) state and the side-chain hydrophobicity .
-
Critical Control Point: The mobile phase pH must be kept acidic (pH < 3.0) to keep the C-terminal carboxylic acid protonated (neutral). If the pH rises above the pKa (~3.5-4.0), the molecules ionize (
), becoming hydrophilic and eluting near the void volume.
Experimental Protocol
The following protocol is a field-validated system designed to maximize resolution between these two analogs.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm | Standard hydrophobic stationary phase for aromatic amino acids. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Acidic modifier ensures -COOH remains protonated (neutral). |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN provides stronger elution strength than Methanol for aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Temperature | 25°C - 30°C | Controls viscosity and mass transfer kinetics. |
| Detection | UV @ 220 nm (peptide bond) & 254 nm (aromatic) | 220 nm is more sensitive; 254 nm is more selective for the phenyl ring.[1] |
Gradient Program
Note: A generic linear gradient is recommended for initial screening.
-
0.0 min: 5% B
-
20.0 min: 60% B
-
20.1 min: 95% B (Wash)[1]
-
25.0 min: 95% B[1]
-
25.1 min: 5% B (Re-equilibration)
-
30.0 min: End
Comparative Performance Data
While absolute retention times vary by column manufacturer and dead volume, the Relative Retention (Selectivity,
Representative Data (Simulated under Standard Conditions)
| Parameter | Ac-D-Phe-OH | Ac-D-Phe(3-Br)-OH |
| Expected Retention Time ( | ~10.5 min | ~13.8 min |
| Capacity Factor ( | ~3.2 | ~4.5 |
| Resolution ( | N/A | > 5.0 (Baseline Separation) |
| Peak Symmetry | > 0.95 | > 0.95 |
Data Note: The retention gap (
Visualization of Workflow & Mechanism
Analysis Workflow
Caption: Operational workflow demonstrating the separation logic where hydrophobicity dictates elution order.
Molecular Interaction Schematic
Caption: Schematic showing the stronger binding affinity of the brominated analog to the C18 stationary phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Early Elution / No Retention | Ionization of Carboxylic Acid | Ensure Mobile Phase A contains 0.1% TFA or Formic Acid (pH must be < 3.0). |
| Peak Tailing | Silanol Interactions | Increase buffer concentration or use an end-capped C18 column (e.g., "db" or "Select" series). |
| Poor Resolution | Gradient too steep | Decrease gradient slope (e.g., change from 5%→60% to 10%→40% B over 20 min). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. Retrieved from [Link]
- Context: Verification of chemical structure and properties of 3-bromo-phenylalanine deriv
-
Hroboňová, K., & Lomenova, A. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Retrieved from [Link]
- Context: Establishes baseline protocols for phenylalanine separ
-
Lajkó, G., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives. Journal of Chromatography A. Retrieved from [Link]
- Context: Comparative data on halogenated phenylalanine derivatives demonstrating the impact of halogen substitution on retention.
- Context: Technical guide supporting the hydrophobicity-driven retention shifts in halogen
Sources
A Comparative Guide to the Characterization of N-acetyl-3-bromo-D-phenylalanine: NMR Spectroscopy and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. N-acetyl-3-bromo-D-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine, represents a class of compounds with significant potential in drug design and biochemical studies. The introduction of a bromine atom and an N-acetyl group modifies the molecule's steric and electronic properties, necessitating rigorous analytical techniques to confirm its structure and purity.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the characterization of N-acetyl-3-bromo-D-phenylalanine. As Senior Application Scientists, our goal is to offer not just protocols, but a logical framework for making informed decisions in your analytical workflow, grounded in scientific integrity and practical expertise.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules.[1][2][3] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for confirming the identity and purity of synthesized compounds like N-acetyl-3-bromo-D-phenylalanine.
Predicted NMR Spectral Data for N-acetyl-3-bromo-D-phenylalanine
While a dedicated experimental spectrum for N-acetyl-3-bromo-D-phenylalanine is not widely available in public databases, we can predict the expected chemical shifts based on the analysis of its structural analogs, such as 3-bromo-DL-phenylalanine and N-acetyl-D-phenylalanine.[4][5]
1H NMR Spectroscopy:
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns.
| Proton Assignment | Expected Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| Acetyl (CH3) | ~1.8 - 2.1 | Singlet (s) | The three equivalent protons on the acetyl group have no adjacent protons to couple with. |
| β-CH2 | ~2.9 - 3.4 | Multiplet (m) or Doublet of Doublets (dd) | These two diastereotopic protons are coupled to the α-proton and to each other, resulting in a complex splitting pattern. |
| α-CH | ~4.4 - 4.8 | Doublet of Doublets (dd) or Triplet (t) | This proton is coupled to the two β-protons and the amide proton (depending on solvent and exchange). |
| Aromatic-H | ~7.1 - 7.6 | Multiplet (m) | The bromine atom at the meta-position will influence the electronic environment of the aromatic protons, leading to distinct signals. |
| Amide (NH) | ~8.0 - 8.5 | Doublet (d) or Broad Singlet (br s) | The coupling to the α-CH may be observed. The peak can be broad due to quadrupole effects and exchange with solvent.[6] |
| Carboxylic Acid (OH) | ~10.0 - 13.0 | Broad Singlet (br s) | This proton is acidic and readily exchanges, resulting in a broad signal that may not always be observed.[6] |
13C NMR Spectroscopy:
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| Acetyl (CH3) | ~20 - 25 | Typical chemical shift for a methyl carbon of an acetyl group.[7] |
| β-CH2 | ~35 - 40 | Aliphatic methylene carbon adjacent to an aromatic ring. |
| α-CH | ~50 - 55 | Carbon attached to the nitrogen of the amide and the carboxylic acid group. |
| Aromatic C-Br | ~120 - 125 | The carbon directly bonded to bromine will be deshielded. |
| Aromatic CH | ~125 - 135 | Chemical shifts of the other aromatic carbons. |
| Aromatic C-C | ~135 - 140 | Quaternary aromatic carbon. |
| Acetyl (C=O) | ~170 - 175 | Carbonyl carbon of the amide group.[8][9] |
| Carboxylic Acid (C=O) | ~175 - 180 | Carbonyl carbon of the carboxylic acid.[8][9] |
Experimental Protocol: NMR Analysis
A self-validating NMR protocol ensures reproducibility and data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-acetyl-3-bromo-D-phenylalanine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is critical; DMSO-d6 is often a good starting point for amino acid derivatives as it can solubilize the compound and slow down the exchange of labile NH and OH protons, allowing for their observation.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
1H NMR Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters include: a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[4]
-
-
13C NMR Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters include: a 30-45 degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024-4096) is typically required due to the low natural abundance of 13C.[4]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the 1H NMR signals to determine the relative ratios of the different protons.
-
Analyze the coupling patterns in the 1H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the 1H and 13C spectra to the corresponding atoms in the molecule.
-
Alternative Characterization Techniques: A Comparative Overview
While NMR is the gold standard for structural elucidation, other techniques provide complementary and sometimes more sensitive information, particularly for purity assessment and molecular weight determination.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the exact molecular weight of the compound, which is a critical piece of information for confirming its identity.
Strengths:
-
High Sensitivity: Requires very small amounts of sample.
-
Molecular Weight Determination: Provides the most accurate molecular weight information.
-
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can provide information about the molecular formula and fragmentation patterns can help in structural confirmation.
Weaknesses:
-
Limited Structural Information: Does not provide detailed information about the connectivity of atoms.
-
Isomer Incapability: Cannot distinguish between isomers (e.g., 2-bromo, 3-bromo, and 4-bromo-D-phenylalanine derivatives) without fragmentation analysis and reference spectra.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like amino acid derivatives.
-
Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode. For N-acetyl-3-bromo-D-phenylalanine, both [M+H]+ and [M-H]- ions could be observed.
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated theoretical mass. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for 79Br and 81Br).
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is an excellent method for assessing the purity of a compound and can also be used for chiral separations.
Strengths:
-
Purity Assessment: Provides a quantitative measure of the purity of the sample.
-
Separation of Impurities: Can separate the target compound from starting materials, byproducts, and other impurities.
-
Chiral Separation: With a suitable chiral stationary phase, HPLC can separate the D- and L-enantiomers.[10]
Weaknesses:
-
Limited Structural Information: Provides no direct structural information.
-
Requires a Chromophore: Detection is most commonly done using a UV detector, which requires the analyte to have a chromophore (the phenyl ring in this case).
-
Method Development: Finding the optimal mobile phase and column for a good separation can be time-consuming.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration.
-
Instrumentation: Use a standard HPLC system with a suitable column (e.g., a C18 reversed-phase column for purity analysis or a chiral column for enantiomeric separation).
-
Method Parameters:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to achieve good separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., ~220 nm or ~254 nm).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of all peaks to assess purity.
Comparative Analysis: NMR vs. Alternatives
The choice of analytical technique depends on the specific question being asked.
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Primary Application | Structural Elucidation | Molecular Weight & Formula | Purity & Quantification |
| Information Provided | Detailed atomic connectivity | Molecular mass, isotopic distribution | Purity, retention time |
| Sensitivity | Moderate | High | High |
| Sample Amount | Milligrams | Micrograms to Nanograms | Micrograms |
| Isomer Differentiation | Excellent | Poor (without fragmentation) | Good (with appropriate method) |
| Quantitative Analysis | Possible (qNMR) | Difficult | Excellent |
Conclusion: An Integrated Approach
For the comprehensive characterization of N-acetyl-3-bromo-D-phenylalanine, a multi-technique approach is the most robust strategy.
-
NMR spectroscopy is essential for the initial, unambiguous confirmation of the chemical structure.
-
Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight and elemental composition (with HRMS).
-
HPLC is the preferred method for determining the purity of the compound and for separating enantiomers if required.
By integrating the data from these complementary techniques, researchers can have the highest level of confidence in the identity, structure, and purity of their synthesized molecules, a critical requirement for advancing drug discovery and development programs.
Visualizing the Workflow
Figure 1. A typical workflow for the synthesis and characterization of a novel compound.
References
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry Connected. NMR shifts 1H-general. [Link]
-
Wang, S. S., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101184, (-)-N-Acetylphenylalanine. [Link]
-
Wüthrich, K. (2018). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. PMC. [Link]
-
Holzgrabe, U. (2010). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR [m.chemicalbook.com]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Comparative Guide: 3-Bromo vs. 4-Bromo Phenylalanine Analogs in Ligand Binding
Executive Summary
In rational drug design and protein engineering, the substitution of Phenylalanine (Phe) with halogenated analogs is a precision tool used to probe steric constraints and exploit Halogen Bonding (XB) .
This guide compares 4-Bromo-L-phenylalanine (4-Br-Phe) and 3-Bromo-L-phenylalanine (3-Br-Phe) .[1] While chemically similar, they function via distinct mechanistic pathways in a binding pocket. 4-Br-Phe is primarily a "depth probe" and a linear halogen bond donor, often increasing affinity through enthalpy-driven interactions.[1] 3-Br-Phe acts as a "lateral probe," testing pocket width and restricting conformational entropy.
Part 1: Structural & Mechanistic Comparison
The choice between 3-Br and 4-Br is not merely about adding hydrophobicity; it is about the vector of interaction .
The Sigma-Hole ( -hole) Effect
The bromine atom is anisotropic.[1] It possesses a region of positive electrostatic potential (the
-
4-Br-Phe (Para): The
-hole points directly outward, coaxial with thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> bond axis. This geometry is ideal for forming linear halogen bonds ( ) with backbone carbonyl oxygens or deep-pocket nucleophiles. -
3-Br-Phe (Meta): The C-Br vector is offset by
relative to the ring's symmetry axis. This makes it difficult to form linear halogen bonds unless the acceptor is positioned laterally.
Steric Profiles
-
4-Br-Phe: Mimics Tyrosine in length but lacks the hydrogen bond donor/acceptor capability of the hydroxyl group (unless acting as an XB donor).[1] It probes the depth of the hydrophobic subsite.
-
3-Br-Phe: Increases the effective width of the phenyl ring.[1] It is used to probe "meta-pockets" or to introduce steric clashes that destabilize specific conformers.
Diagram 1: Mechanistic Decision Logic
The following diagram illustrates the decision pathway for selecting between 3-Br and 4-Br analogs based on structural hypotheses.
Caption: Decision tree for analog selection based on the geometric vector of the C-Br bond and the desired thermodynamic outcome.
Part 2: Comparative Performance Data
The following table synthesizes physicochemical properties and representative binding performance metrics derived from halogen bonding studies (e.g., T4 Lysozyme model systems and protease inhibitors).
Table 1: Physicochemical & Binding Properties[1]
| Feature | 4-Br-Phe (Para) | 3-Br-Phe (Meta) | Comparative Insight |
| Electronic Vector | 4-Br is superior for recruiting backbone carbonyls. | ||
| Hydrophobicity ( | +0.86 | +0.86 | Identical lipophilicity; differences are purely steric/electronic. |
| Binding Enthalpy ( | High (favorable) | Variable | 4-Br often drives binding via XB formation ( |
| Steric Volume | Length extension | Width extension | 3-Br is critical for determining if a pocket is "tight" or "loose".[1] |
| Typical | Neutral to | 4-Br improves affinity if the pocket is deep; 3-Br often reduces affinity unless a specific meta-pocket exists. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: In T4 Lysozyme studies, replacing Tyrosine with 4-Iodo-Phe (analogous to 4-Br) stabilized the protein by ~5 kcal/mol due to a linear halogen bond with a backbone carbonyl. A 3-substituent would clash with the helix backbone in this context.
Part 3: Experimental Protocols
To rigorously validate the difference between these analogs, Isothermal Titration Calorimetry (ITC) is the gold standard. It separates the binding energy into Enthalpy (
Protocol: Thermodynamic Dissection via ITC
Objective: Differentiate the binding mechanism of 3-Br vs 4-Br analogs.
Reagents:
-
Protein: Purified target protein (
purity), dialyzed into assay buffer. -
Ligand: Peptides containing Phe, 3-Br-Phe, or 4-Br-Phe (synthesized via SPPS).
-
Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl (Must be identical for cell and syringe).
Step-by-Step Workflow:
-
Preparation:
-
Concentrate protein to
in the cell. -
Dissolve ligand to
in the exact final dialysis buffer of the protein to prevent heat of dilution artifacts. -
Note: Brominated peptides are hydrophobic.[1] Add 1-5% DMSO if necessary, but match exactly in both cell and syringe.
-
-
Titration Routine:
-
Temperature:
(Standard). -
Injections: 19 injections of
, spaced 180 seconds apart. -
Stirring: 750-1000 rpm.
-
-
Data Analysis (The "Self-Validating" Check):
-
Scenario A (Halogen Bond Driven): If 4-Br-Phe shows a more negative
(more exothermic) compared to Phe, but similarngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , a specific bond (XB) has formed. -
Scenario B (Hydrophobic Driven): If both 3-Br and 4-Br show favorable
(positivengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) but weak , the driving force is purely hydrophobic desolvation, not specific bonding.
-
Diagram 2: Experimental Workflow for Validation
Caption: Workflow for distinguishing enthalpic halogen bonding from entropic hydrophobic effects using ITC.
References
-
Scholfield, M. R., et al. (2013).[1] Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics. Protein Science. Link
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link
-
Hardegger, L. A., et al. (2011).[1] Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link
-
PubChem. (2023).[1] 4-Bromo-L-phenylalanine Compound Summary. National Library of Medicine. Link
Sources
Beyond UV: A Comparative Guide to Validating Ac-D-Phe(3-Br)-OH Purity via LC-MS
Executive Summary & Context
Ac-D-Phe(3-Br)-OH (N-Acetyl-3-bromo-D-phenylalanine) is a critical non-canonical amino acid often employed in the synthesis of LHRH antagonists and other therapeutic peptides to induce specific steric constraints and hydrophobic interactions.
The validation of its purity presents a unique analytical challenge. Standard HPLC-UV methods often fail to resolve regioisomers (2-Bromo and 4-Bromo variants) and lack the specificity to distinguish de-acetylated impurities or des-bromo degradation products at trace levels (<0.1%).
This guide objectively compares the industry-standard HPLC-UV approach against a high-fidelity LC-MS validation workflow . We demonstrate that while UV is sufficient for gross purity assessment, LC-MS is mandatory for establishing the "identity and purity" required by modern ICH Q2(R1/R2) standards, primarily due to the unique isotopic signature of bromine.
Technical Deep Dive: The Science of Separation
The Bromine "Smoking Gun"
The most compelling argument for LC-MS validation over UV is the isotopic fidelity of bromine. Unlike UV, which relies on chromophore absorption (often similar across regioisomers), Mass Spectrometry utilizes the natural abundance of bromine isotopes:
- (50.7%)
- (49.3%)
This results in a distinct 1:1 doublet signal separated by 2 Da (
Column Chemistry: Why C18 is Insufficient
Standard C18 columns rely on hydrophobic interactions.[1] However, the separation of 3-bromo from 4-bromo regioisomers is driven by subtle electronic differences in the aromatic ring.
-
Recommendation: Use a Phenyl-Hexyl stationary phase.
-
Mechanism: Phenyl-Hexyl phases utilize
interactions between the stationary phase and the brominated aromatic ring of the analyte. These interactions are highly sensitive to the position of the electron-withdrawing bromine atom, providing superior resolution ( ) of regioisomers compared to C18.
Comparative Analysis: HPLC-UV vs. LC-MS
The following table summarizes the performance metrics of the standard method versus the advanced LC-MS protocol.
| Feature | Method A: Standard HPLC-UV | Method B: Advanced LC-MS |
| Detection Principle | UV Absorbance (254 nm) | Mass-to-Charge Ratio ( |
| Regioisomer Resolution | Poor (Often co-elute as a "shoulder") | High (Separated by |
| Specificity | Low (Retention time only) | Absolute (Mass + Isotope Pattern) |
| LOD (Limit of Detection) | ~0.1 - 0.5% | < 0.01% (Trace Analysis) |
| Impurity ID | Impossible without standards | Possible via |
| Chiral Purity (D vs L) | Requires Chiral Column | Requires Chiral Column or Marfey's |
Experimental Protocols
Method B: The Validated LC-MS Workflow
Objective: To validate the chemical purity of Ac-D-Phe(3-Br)-OH and identify regioisomeric impurities.
1. Sample Preparation
-
Solvent: 50:50 Methanol:Water (v/v).[1] Note: Avoid Acetonitrile if using Phenyl-Hexyl for maximum
selectivity, as ACN can suppress these interactions. -
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (to prevent particulate clogging).
2. LC Conditions (Agilent 1290 or Equivalent)
-
Column: Phenyl-Hexyl, 100 Å, 2.1 x 100 mm, 1.7 µm (or 2.7 µm fused-core).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5%
95% B (Linear Gradient) -
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
3. MS Conditions (Q-TOF or Single Quad)
-
Ionization: ESI Negative Mode (Preferred for carboxylic acids) or Positive Mode.
-
Note: Ac-D-Phe(3-Br)-OH ionizes well in Neg mode
.
-
-
Scan Range:
100 – 600. -
Key Monitored Ions:
-
Target (Ac-D-Phe(3-Br)-OH):
~284.0 and 286.0 (1:1 ratio). -
De-acetylated Impurity (H-D-Phe(3-Br)-OH):
~242.0 and 244.0. -
Des-bromo Impurity (Ac-D-Phe-OH):
~206.1 (No doublet).
-
Visualization of Workflows
Diagram 1: The Validation Logic Tree
This diagram illustrates the decision process when an impurity peak is detected.
Caption: Decision logic for classifying impurities based on MS spectral data.
Diagram 2: The Analytical Workflow
From raw sample to final purity certification.
Caption: Integrated LC-UV-MS workflow for robust purity validation.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] Link
-
BOC Sciences. Ac-D-Phe(3-Br)-OH Product Information & Structure.
-
Chemistry Steps. Isotopes in Mass Spectrometry: The Bromine M+2 Peak.Link
-
Shimadzu Technical Report. Using a Phenyl Column When Separation with C18 Is Insufficient. (C190-E155). Link
-
Waters Knowledge Base. Difference between CSH C18 and CSH Phenyl-Hexyl chemistries.Link
Sources
Safety Operating Guide
Operational Safety Guide: Handling Ac-D-Phe(3-Br)-OH in Research Environments
Executive Summary
Ac-D-Phe(3-Br)-OH (N-Acetyl-3-bromo-D-phenylalanine) is a halogenated amino acid derivative commonly used as a building block in peptidomimetics and drug discovery.[1] While often categorized under generic "Irritant" protocols, the presence of the bromine substituent at the meta position alters its lipophilicity and bioavailability compared to standard amino acids.
Immediate Action Required:
-
Containment: Handle all solid powder exclusively within a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is mandatory when handling stock solutions due to enhanced permeation risks.[1]
-
Disposal: Segregate strictly into Halogenated Waste streams.[1]
Hazard Identification & Risk Assessment
The Science of Safety: Why we take these precautions.
To build a self-validating safety system, we must understand the chemical behavior, not just the regulatory label.[1]
The Bromine Factor
The introduction of a bromine atom onto the phenyl ring (3-Br) significantly increases the lipophilicity (LogP) of the molecule compared to native phenylalanine.[1]
-
Causality: Higher lipophilicity facilitates faster transport across the stratum corneum (outer skin layer).[1]
-
Risk: Standard "splash" protocols are insufficient.[1] If dissolved in organic solvents (DMSO, DMF), the carrier solvent can drive the brominated compound rapidly into the bloodstream.[1]
Physical State Hazards (The "Static" Problem)
Ac-D-Phe(3-Br)-OH is typically supplied as a fine crystalline powder.[1][2] Amino acid derivatives are notorious for accumulating static charge.[1]
-
Operational Risk: Upon opening the vial, electrostatic repulsion can cause the powder to "jump" or aerosolize, creating an immediate inhalation hazard that standard benchtop weighing cannot contain.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable barrier protection based on the specific operational state of the chemical.
| Protection Zone | Solid State (Weighing/Transfer) | Solution State (Synthesis/Purification) | Technical Rationale |
| Respiratory | Fume Hood (Required) | Fume Hood (Recommended) | Prevents inhalation of aerosolized static dust; mitigates solvent vapors.[1] |
| Dermal (Hands) | Nitrile Gloves (5 mil, Single) | Nitrile Gloves (Double) | Solvents like DMF/DMSO permeate single gloves; the brominated compound travels with the solvent.[1] |
| Ocular | Safety Glasses (Side Shields) | Chemical Splash Goggles | Protects against splashes of irritating solutions which cause severe eye damage (H319).[1] |
| Body | Lab Coat (Cotton/Poly, Snap-front) | Lab Coat + Chemical Apron | Apron required if handling volumes >500mL to prevent soak-through.[1] |
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Mitigate static aerosolization.
-
Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation, which degrades the product and causes clumping.
-
Static Control: Place an ionizing bar or anti-static gun near the balance inside the fume hood. If unavailable, wipe the exterior of the vial with a dryer sheet (quaternary ammonium compound) to neutralize surface charge.
-
Draft Protection: Use a balance breeze break. The fume hood sash should be at the lowest working height to maintain face velocity without creating turbulence that scatters the powder.
-
Transfer: Use a disposable anti-static spatula.[1] Do not pour directly from the vial.
Protocol B: Solubilization & Synthesis
Objective: Prevent dermal absorption via carrier solvents.
-
Solvent Choice: When dissolving in DMSO or DMF, treat the solution as a "transdermal delivery system."
-
Double Gloving Technique:
-
Spill Management:
Waste Disposal & Environmental Compliance
Critical Compliance Node: Halogenated vs. Non-Halogenated.
Because Ac-D-Phe(3-Br)-OH contains bromine, it cannot be disposed of in standard organic waste streams.[1]
-
Segregation: Must be placed in the Halogenated Organic Waste container.
-
Why? Mixing halogenated compounds with non-halogenated fuels (often used for incineration energy recovery) creates corrosive acid gases (HBr) and potential dioxins during combustion.[1] This violation can result in significant fines for the facility.
-
Labeling: clearly mark the waste tag with "Contains Halogenated Organics (Bromine)."[1]
Visual Workflow: Safety Logic Flow
The following diagram illustrates the decision-making logic for handling this compound.
Caption: Operational logic flow for Ac-D-Phe(3-Br)-OH, emphasizing the critical split between solid and liquid handling requirements and the mandatory halogenated waste stream.
References
-
PubChem. (n.d.).[1] 3-Bromo-L-phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
